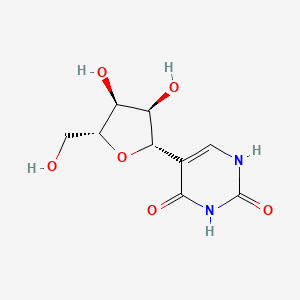

5-Ribosyluracil

描述

Historical Discovery and Early Characterization

The discovery of pseudouridine marked a significant milestone in RNA biology. In 1951, it was first identified in RNA hydrolysate and subsequently termed the "fifth nucleoside." wikidata.orgwikipedia.orgcenmed.comfishersci.ca Early biochemical characterization revealed pseudouridine to be 5-ribosyl uracil (B121893), a C5-glycoside isomer of uridine (B1682114). wikidata.orgwikipedia.orgresearchgate.net Unlike canonical nucleosides where the base is linked to the ribose sugar via a nitrogen-carbon (N1-C1') glycosidic bond, pseudouridine possesses a distinctive carbon-carbon (C5-C1') bond. cenmed.comwikipedia.orgwikipedia.orgfishersci.cafishersci.atfishersci.fimims.comnih.govnih.gov This unique linkage, formed by an isomerization process involving a 180° rotation of the uridine base around its N3-C6 axis, provides pseudouridine with increased rotational freedom and conformational flexibility. wikipedia.orgfishersci.fimims.com Furthermore, it introduces an additional imino group at the N1 position, serving as an extra hydrogen bond donor. cenmed.comwikipedia.orgfishersci.camims.comnih.govCurrent time information in West Northamptonshire, GB.

Ubiquity and Abundance Across RNA Species and Domains of Life

Pseudouridine is the most prevalent RNA modification, found ubiquitously across the three phylogenetic domains of life: Eubacteria, Archaea, and Eukaryotes. wikipedia.orgcenmed.comresearchgate.netwikipedia.orgfishersci.canih.govwikipedia.orguni.luciteab.commpg.debmrb.io Its widespread presence extends to nearly all classes of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), small nucleolar RNA (snoRNA), and messenger RNA (mRNA). wikipedia.orgcenmed.comresearchgate.netwikipedia.orgfishersci.cafishersci.fimims.comnih.govCurrent time information in West Northamptonshire, GB.wikipedia.orguni.luciteab.commpg.dewikipedia.orgymdb.cafishersci.seepa.govbrightpathlabs.commpg.denih.govnih.gov

The abundance of pseudouridine varies among different RNA species and organisms. For instance, it accounts for approximately 4% of the nucleotides in yeast tRNA. wikipedia.org In ribosomal RNA, the extent of pseudouridylation generally increases with organismal complexity; Escherichia coli rRNA contains 11 pseudouridines, yeast cytoplasmic rRNA has 30, and human rRNA can have around 100. wikipedia.org While traditionally considered absent or rare in mRNA, recent high-throughput sequencing methods have revealed its presence in mRNA across diverse eukaryotes, including humans, mice, yeast, Trypanosoma brucei, and Arabidopsis thaliana, and even in bacterial mRNAs like those of E. coli. wikipedia.orgfishersci.caresearchgate.netwikipedia.orguni.lumpg.dewikipedia.orgymdb.campg.denih.gov

Table 1: Distribution and Abundance of Pseudouridine Across RNA Species and Organisms

| RNA Species | Organisms | Noteworthy Abundance/Distribution | References |

| tRNA | All domains of life | Accounts for ~4% of nucleotides in yeast tRNA; nearly universally conserved at position 55 (Ψ55). wikipedia.orgfishersci.cabmrb.io | wikipedia.orgfishersci.cabmrb.io |

| rRNA | All domains of life | 11 in E. coli rRNA, 30 in yeast cytoplasmic rRNA, ~100 in human rRNA. Concentrated in decoding site, mRNA channel, peptidyl transferase center, tRNA binding site, and ribosomal subunit interface. wikipedia.orgwikipedia.orgfishersci.sempg.de | wikipedia.orgwikipedia.orgfishersci.sempg.de |

| snRNA | Eukaryotes | Found in major spliceosomal snRNAs (U1, U2, U4, U5, U6); 13 sites in human U2 snRNA, 6 in yeast snRNAs. wikipedia.orgCurrent time information in West Northamptonshire, GB.wikipedia.orgfishersci.senih.gov | wikipedia.orgCurrent time information in West Northamptonshire, GB.wikipedia.orgfishersci.senih.gov |

| snoRNA | Eukaryotes, Archaea | Found in box H/ACA small nucleolar/scaRNPs. wikidata.orgwikipedia.orgCurrent time information in West Northamptonshire, GB. | wikidata.orgwikipedia.orgCurrent time information in West Northamptonshire, GB. |

| mRNA | Eukaryotes, Bacteria, Plants, Viruses | Detected in human, mouse, yeast, T. brucei, A. thaliana, and E. coli mRNA. Constitutes 0.2–0.6% of uridines in mammalian mRNA. wikipedia.orgwikipedia.orgCurrent time information in West Northamptonshire, GB.wikipedia.orguni.lumpg.dewikipedia.orgmpg.de | wikipedia.orgwikipedia.orgCurrent time information in West Northamptonshire, GB.wikipedia.orguni.lumpg.dewikipedia.orgmpg.de |

Pseudouridylation as a Fundamental Post-transcriptional RNA Modification

Pseudouridylation is a crucial post-transcriptional modification catalyzed by enzymes known as pseudouridine synthases (PUSs). cenmed.comfishersci.cafishersci.finih.govCurrent time information in West Northamptonshire, GB.fishersci.seepa.govbrightpathlabs.commpg.denih.govnih.gov This isomerization reaction converts specific uridine residues within an RNA chain into pseudouridine. wikipedia.orgnih.govepa.gov The process can occur through two main mechanisms:

RNA-independent mechanism : Involves single protein enzymes (PUSs) that alone recognize the substrate and catalyze the isomerization. fishersci.finih.govfishersci.seepa.govbrightpathlabs.commpg.de This mechanism is solely responsible for pseudouridylation in prokaryotes. fishersci.fifishersci.se

RNA-guided mechanism : Relies on RNA-protein complexes called box H/ACA ribonucleoproteins (RNPs). fishersci.finih.govfishersci.seepa.govbrightpathlabs.commpg.de Each complex consists of a unique box H/ACA RNA and four common core proteins (Cbf5/NAP57/Dyskerin, Nhp2/L7Ae, Nop10, and Gar1). fishersci.seepa.govbrightpathlabs.commpg.de The RNA component acts as a guide, base-pairing with the substrate RNA to direct the catalytic enzyme (Cbf5) to a specific uridine site for modification. fishersci.seepa.govbrightpathlabs.com Both mechanisms coexist in eukaryotic organisms. fishersci.fifishersci.se

The incorporation of pseudouridine significantly impacts the biochemical and biophysical properties of RNA, thereby influencing various RNA-mediated cellular processes. fishersci.atmpg.de Key functional roles of pseudouridylation include:

RNA Structural Stabilization : The C-C glycosidic bond and the extra hydrogen bond donor at N1 enhance base stacking and increase the rigidity of the phosphodiester backbone, leading to greater RNA structural stability and thermal stability. wikipedia.orgcenmed.comwikipedia.orgfishersci.cafishersci.fimims.comnih.govwikipedia.orgmpg.debmrb.iowikipedia.org This stabilization is crucial for the proper folding and conformation of RNA molecules. wikipedia.orgmims.comCurrent time information in West Northamptonshire, GB.wikipedia.org

Modulation of Translation : Pseudouridine in tRNA and rRNA fine-tunes their structure and decoding activity, maintaining translation fidelity. wikipedia.orgCurrent time information in West Northamptonshire, GB. In rRNA, pseudouridines are concentrated in functionally important regions such as the decoding site, mRNA channel, and peptidyl transferase center, influencing ribosome stability, decoding, and peptidyl transferase activity. wikipedia.orgwikipedia.orgfishersci.sempg.de Pseudouridylation in mRNA can also affect translation efficiency and half-life, and in some cases, can even alter coding by promoting readthrough of stop codons. wikipedia.orgmims.comwikipedia.org

Influence on Splicing : In snRNAs, pseudouridylation enhances spliceosomal RNA-pre-mRNA interactions, facilitating splicing regulation and accuracy. wikipedia.orgwikipedia.orgfishersci.atfishersci.fiymdb.cafishersci.se

RNA-Protein Interactions : Pseudouridine can influence interactions with RNA-binding proteins (RBPs), either by altering affinity or indirectly by modulating RNA structure. wikipedia.orgymdb.canih.gov

Table 2: Functional Impact of Pseudouridylation on Different RNA Types

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWIQPHWPFNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-07-4 | |

| Record name | PSEUDOURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Enzymatic Biosynthesis of Pseudouridine

Pseudouridine Synthases (PUSs) Classification and Diversity

Based on homology, PUS enzymes are classified into six major families, largely named after the founding members in Escherichia coli. ijeab.comnih.govmdpi.com These families exhibit diversity in their substrate specificity, targeting various types of RNA including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). wikipedia.orgnih.gov

TruA Family : Members of this family, such as Pus1, Pus2, and Pus3 in yeast, are known to modify multiple sites in tRNAs, as well as some positions in snRNAs and mRNAs. ijeab.comnih.gov The bacterial TruA enzyme modifies uridines in the anticodon arm of tRNAs. nih.gov

TruB Family : This family contains a single, highly conserved member, Pus4 (TruB in bacteria), which is responsible for modifying the nearly universally conserved uridine (B1682114) at position 55 (U55) in the TΨC loop of tRNAs. nih.govbiorxiv.org It has also been found to modify mRNA. ijeab.com

TruD Family : In eukaryotes, Pus7 is the sole member of the TruD family. nih.gov It is known to modify specific sites in tRNAs, rRNA, and snRNAs. ijeab.comnih.gov

RsuA Family : The RsuA family of synthases has, to date, only been identified in bacteria. nih.gov They are primarily involved in modifying rRNA. miami.edu

RluA Family : This is the largest PUS family in yeast, encompassing Pus5, Pus6, Pus8, and Pus9. nih.gov These enzymes target uridines in a variety of RNAs, including tRNAs, mitochondrial rRNA, and mRNA. ijeab.comnih.gov

PUS10 Family : The PUS10 family is found in some archaea and eukaryotic organisms but is absent in bacteria. nih.gov In archaea, Pus10 has been shown to modify U54 and U55 in tRNA. nih.gov Its precise role in eukaryotes is less clear, as U55 is typically modified by Pus4. nih.gov

| PUS Family | Key Members (Yeast/Human) | Primary RNA Substrates | Distribution |

|---|---|---|---|

| TruA | Pus1, Pus2, Pus3 | tRNA, snRNA, mRNA | Bacteria, Archaea, Eukaryotes |

| TruB | Pus4/TRUB1+TRUB2 | tRNA (U55), mRNA | Bacteria, Archaea, Eukaryotes |

| TruD | Pus7 | tRNA, rRNA, snRNA | Bacteria, Archaea, Eukaryotes |

| RsuA | N/A (in Eukaryotes) | rRNA | Bacteria |

| RluA | Pus5, Pus6, Pus8, Pus9 | tRNA, rRNA, mRNA | Bacteria, Archaea, Eukaryotes |

| PUS10 | Pus10 | tRNA (U54, U55 in Archaea) | Archaea, some Eukaryotes |

A key structural feature is the presence of a universally conserved aspartic acid residue located at the center of the active site. nih.govresearchgate.net This residue is essential for catalysis. tandfonline.comnih.gov Several other conserved residues are also present in the active site to assist in the reaction, primarily by stabilizing the flipped-out conformation of the target uridine from the RNA helix and positioning it correctly for isomerization. tandfonline.com For instance, in the TruB family, the flipped-out uridine is stabilized by stacking interactions with two tyrosine residues. tandfonline.com Some PUS families also possess additional domains, such as an N-terminal S4-like domain in some RluA family members, which is thought to aid in RNA binding. nih.govacs.org

Mechanisms of Uridine to Pseudouridine Isomerization

The conversion of uridine to pseudouridine is accomplished through two distinct mechanisms: an RNA-independent pathway utilized by stand-alone PUS enzymes and an RNA-dependent pathway mediated by Box H/ACA ribonucleoprotein complexes. nih.govfrontiersin.org While prokaryotes rely solely on the stand-alone enzymes, eukaryotes and archaea employ both strategies. ijeab.comnih.gov

In the RNA-independent mechanism, a single PUS enzyme is responsible for both recognizing the specific RNA substrate and catalyzing the isomerization reaction. nih.govresearchgate.net These stand-alone enzymes, which include all members of the six PUS families, directly identify their target uridine by recognizing specific sequence motifs and/or structural elements within the substrate RNA. nih.govresearchgate.netbiorxiv.org For example, the enzyme Pus7 recognizes a UGΨAG sequence motif in U2 snRNA. researchgate.net This mechanism does not require any cofactors or guide RNAs to achieve its specificity. ijeab.comnih.gov

The RNA-dependent pathway involves a more complex molecular machine known as the Box H/ACA ribonucleoprotein (RNP). nih.govnih.gov This mechanism is responsible for the majority of pseudouridylation in eukaryotic rRNA and snRNA. nih.govoup.com Each H/ACA RNP consists of four conserved core proteins (Cbf5, Nhp2, Nop10, and Gar1 in yeast; their human orthologs are dyskerin, NHP2, NOP10, and GAR1) and a unique guide RNA, called a box H/ACA RNA. nih.govresearchgate.netoup.com

The guide RNA is the key to substrate specificity. nih.gov It contains a specific internal loop, known as the pseudouridylation pocket, which is complementary to the sequence flanking the target uridine in the substrate RNA. nih.gov This complementarity allows the guide RNA to base-pair with the substrate, thereby directing the catalytic protein of the complex—Cbf5 (dyskerin)—to the correct uridine for modification. nih.govresearchgate.net The guide RNA essentially acts as a scaffold, bringing the enzyme and the substrate together in the precise orientation required for catalysis. acs.org

| Feature | RNA-Independent (Stand-alone PUS) | RNA-Dependent (Box H/ACA RNP) |

|---|---|---|

| Enzyme Complexity | Single protein enzyme | Multi-subunit complex (4 proteins, 1 guide RNA) |

| Catalytic Subunit | The PUS enzyme itself (e.g., Pus1, Pus4) | Cbf5 (yeast) / Dyskerin (human) |

| Substrate Recognition | Direct recognition of RNA sequence/structure by the protein | Base-pairing between guide RNA and substrate RNA |

| Primary Targets | tRNA, mRNA, some rRNA/snRNA sites | rRNA, snRNA |

| Distribution | Bacteria, Archaea, Eukaryotes | Archaea, Eukaryotes |

All pseudouridine synthases, whether they are stand-alone enzymes or the catalytic subunit of an RNP, share a common catalytic mechanism centered around a strictly conserved aspartate residue in the active site. nih.govnih.gov The isomerization reaction is a complex process that involves the cleavage of the N1–C1' glycosidic bond in uridine, a 180° rotation of the uracil (B121893) base, and the formation of a new C5–C1' glycosidic bond. researchgate.net

The most widely supported "glycal mechanism" proposes that the catalytic aspartate acts as a base to deprotonate the C2' hydroxyl of the ribose. tandfonline.com This initiates a series of electron rearrangements that lead to the cleavage of the N-glycosidic bond, detaching the uracil base from the sugar. tandfonline.com The base then rotates 180 degrees within the active site before its C5 atom attacks the C1' of the ribose, forming the new, more stable C-C bond characteristic of pseudouridine. researchgate.nettandfonline.com Other conserved residues in the active site, such as a highly conserved arginine, help to stabilize the catalytic aspartate and the reaction intermediates throughout this process. tandfonline.com

Functional Roles of Pseudouridine in Rna Molecules

Pseudouridine in Ribosomal RNA (rRNA) Function

Site-Specific Pseudouridylation Patterns in Ribosomes and Their Functional Significance

Pseudouridine modifications are extensively found in ribosomal RNA (rRNA) across all domains of life, with their abundance generally increasing with organismal complexity. For instance, Escherichia coli rRNA contains 11 pseudouridines, yeast cytoplasmic rRNA has 30, and human rRNA harbors approximately 100 wikipedia.org. These Ψ residues are not randomly distributed but rather cluster in specific functional regions of the ribosome, particularly in domains II, IV, and V of the large ribosomal subunit (LSU) and the small ribosomal subunit (SSU) wikipedia.orgresearchgate.net.

The presence of pseudouridine in rRNA fine-tunes and stabilizes local RNA structures, which is crucial for ribosome assembly, processing, and translation wikipedia.orguj.edu.pl. Pseudouridylation contributes to rRNA folding and enhances interactions between rRNAs and ribosomal proteins, thereby ensuring the catalytic activity of the ribosome ijeab.comresearchgate.net. For example, in the human 18S rRNA, the pseudouridine at position 1248 (Ψ1248) in the small ribosomal subunit (SSU) is critical for rRNA maturation, and its absence can lead to elevated misincorporation rates of amino acids during translation elongation uj.edu.pl. Similarly, conserved pseudouridines in helix 69 (H69) of the large ribosomal 28S rRNA (23S rRNA in bacteria), specifically Ψ2258 and Ψ2260, contribute to the dynamics of the H69 RNA stem-loop, maintaining functional interactions with tRNAs as they move within the ribosome biorxiv.org. Loss of these pseudouridines can lead to increased conformational flexibility of H69 and faster ribosome dynamics during mRNA translation biorxiv.org.

Studies have shown that the absence of pseudouridines in the peptidyl transferase center (PTC) can impair translation, with the loss of a conserved pseudouridine in the A site of tRNA binding substantially affecting translation nih.gov. While some individual pseudouridine depletions might have subtle effects, synergistic impacts on ribosome activity have been observed when multiple modifications are absent nih.gov. Cryo-electron microscopy (cryoEM) structures of pseudouridine-free ribosomes have revealed significant conformational differences compared to native ribosomes, suggesting that pseudouridine stabilizes key functional motifs by establishing water-mediated contacts with the phosphate (B84403) backbone, thereby preventing erroneous inter-subunit movements that could lead to translation deficiencies nih.govosti.gov.

The following table summarizes some key pseudouridine sites in rRNA and their associated functions:

| rRNA Type | Pseudouridine Site (Example) | Functional Significance | Reference |

| Human 18S rRNA | Ψ1248 | Critical for rRNA maturation; absence can lead to elevated misincorporation rates during translation. | uj.edu.pl |

| Large Ribosomal Subunit (LSU) | Ψ2258, Ψ2260 (in H69) | Contribute to H69 dynamics, maintaining functional interactions with tRNAs during translation. | biorxiv.org |

| Peptidyl Transferase Center (PTC) | Various sites | Impair translation upon loss; affect tRNA binding and overall ribosome activity. | nih.gov |

Pseudouridine in Small Nuclear RNA (snRNA) Function

Pseudouridine is a highly abundant and conserved modification in small nuclear RNAs (snRNAs), which are crucial components of the spliceosome frontiersin.orgnih.govwjgnet.com. All five major spliceosomal snRNAs (U1, U2, U4, U5, and U6) are extensively pseudouridylated ijeab.comfrontiersin.orgwjgnet.com. These modifications are often clustered in functionally important regions of snRNAs, particularly those involved in RNA-RNA and RNA-protein interactions essential for spliceosome assembly and pre-mRNA splicing wikipedia.orgijeab.comfrontiersin.orgnih.govwjgnet.com.

The conversion of uridine (B1682114) to pseudouridine in snRNAs can be catalyzed by both RNA-dependent mechanisms, involving box H/ACA small nucleolar RNAs (snoRNAs) as guides, and RNA-independent mechanisms, carried out by protein-only pseudouridine synthases portlandpress.comfrontiersin.orgnih.govresearchgate.net.

Role in Spliceosome Assembly and Pre-mRNA Splicing Efficiency

Pseudouridylation in snRNAs plays a critical role in the proper assembly of the spliceosome and the efficiency of pre-mRNA splicing wikipedia.orgijeab.comfrontiersin.orgnih.gov. Pre-mRNA splicing is a fundamental process in eukaryotes that removes non-coding introns and joins coding exons to form mature messenger RNA (mRNA) frontiersin.org. This process is catalyzed by the spliceosome, a large ribonucleoprotein complex frontiersin.orgwikipedia.org.

In particular, pseudouridines in U2 snRNA are functionally important for spliceosome assembly and pre-mRNA splicing frontiersin.orgembopress.orgembopress.org. For example, in yeast U2 snRNA, three conserved pseudouridines (Ψ35, Ψ42, and Ψ44) in the branch site recognition region (BSRR) are essential for efficient pre-mRNA splicing and cell growth embopress.orgembopress.org. These pseudouridines facilitate the interaction of U2 snRNA with Prp5, a U2-dependent ATPase, which plays a vital role in monitoring U2-intron branch-site interactions during early stages of spliceosome assembly frontiersin.orgembopress.orgembopress.org. Pseudouridylation of U2 snRNA stimulates the ATPase activity of Prp5 and is necessary for the formation of functional 17S U2 snRNP frontiersin.orgembopress.orgembopress.org. An NMR structure of yeast U2 snRNA:pre-mRNA branch-site helix demonstrated that Ψ35 induces a structural alteration required for the bulging out of the branch point adenosine (B11128), which is crucial for the nucleophilic attack on the 5'-splice site during splicing frontiersin.org.

The functional significance of pseudouridylation has also been suggested for other snRNAs. For instance, U1 snRNA pseudouridylation may be involved in 5'-splice site discrimination, and a Ψ-G base pair between U1 snRNA and pre-mRNA has been shown to stabilize their interaction frontiersin.org.

Effects on snRNA-Pre-mRNA and snRNA-Protein Interactions

Pseudouridine modifications significantly impact both snRNA-pre-mRNA and snRNA-protein interactions, which are fundamental to spliceosome function wikipedia.orgijeab.combiorxiv.orgfrontiersin.orgnih.gov. The presence of pseudouridine alters the local structure of RNA, providing greater rigidity to the phosphodiester backbone and enhancing base stacking wikipedia.orgportlandpress.comnih.gov. This structural change can improve the thermodynamic stability of Ψ-A base pairing compared to canonical U-A pairing nih.gov.

In the context of splicing, pseudouridines in pre-mRNA can influence splicing through three primary mechanisms: by altering pre-mRNA-snRNA interactions, modulating pre-mRNA-protein interactions, or affecting the pre-mRNA secondary structure biorxiv.orgfrontiersin.orgnih.govfrontiersin.org. Single pseudouridines can stabilize synthetic RNA duplexes, which is predicted to enhance splice site recognition by promoting the binding of spliceosomal snRNAs to the pseudouridylated 5'-splice site or branch site biorxiv.orgnih.gov.

The interaction between U2 snRNA and the pre-mRNA branch region, which bulges out the branch adenosine, is influenced by pseudouridine residues in U2 snRNA. The altered conformation of the RNA-RNA duplex induced by pseudouridine positions the 2' OH of the bulged adenosine favorably for the first step of splicing wikipedia.org. Pseudouridine has also been shown to enhance spliceosomal RNA-pre-mRNA interaction to facilitate splicing regulation wikipedia.org.

Conservation of Pseudouridylation Sites in Major Spliceosomal snRNAs

Pseudouridylation sites in snRNAs are often phylogenetically conserved across different taxa and organisms, highlighting their evolutionary importance wikipedia.orgijeab.comnih.govwjgnet.com. For example, pseudouridines in U2 snRNA, such as Ψ35, Ψ42, and Ψ44 in yeast, are conserved and critical for spliceosome assembly and pre-mRNA splicing embopress.orgembopress.org. The positions of pseudouridylation in minor spliceosomal snRNAs (U11, U12, U4atac, and U6atac) are homologous to those in major spliceosomal snRNAs, suggesting their conserved importance in minor intron splicing frontiersin.org.

The conservation of these sites underscores the fundamental role of pseudouridine in maintaining the proper folding and assembly of the spliceosome, which is essential for accurate pre-mRNA processing wikipedia.orgijeab.com. The extensive post-transcriptional modification of all five spliceosomal snRNAs, with pseudouridine being the most abundant, further emphasizes its conserved functional significance wjgnet.com.

Pseudouridine in Messenger RNA (mRNA) Regulation

Initially, pseudouridine was primarily identified in stable non-coding RNAs like tRNA and rRNA ijeab.comfrontiersin.org. However, recent research has revealed the widespread presence of pseudouridine in messenger RNA (mRNA) in both yeast and human cells, suggesting its significant role in mRNA metabolism and gene expression regulation ijeab.comfrontiersin.orgmit.edunih.gov. Pseudouridylation of mRNA can be dynamically regulated in response to environmental signals, such as nutrient deprivation or serum starvation mit.edunih.gov.

Pseudouridine can impact various aspects of mRNA metabolism, including pre-mRNA splicing, RNA stability, and translation frontiersin.orgnih.govfrontiersin.org. It can affect the local mRNA structure, which in turn influences its regulatory functions frontiersin.orgbiorxiv.org. The ability of pseudouridine to modify base-pairing interactions allows it to affect not only RNA structure but also mRNA coding, highlighting its potential as a regulatory element frontiersin.org. For instance, pseudouridylated mRNA codons can pair with unusual bases, potentially altering translation fidelity frontiersin.org. Research has even shown that incorporating pseudouridine modifications in stop codons can convert them into functional codons, significantly altering their coding ability frontiersin.org.

Effects on mRNA Stability and Half-Life

Pseudouridine plays a role in regulating mRNA stability and half-life ijeab.comfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgumich.edubiorxiv.org. Both in vivo and in vitro studies have demonstrated that pseudouridine-containing mRNAs tend to be more stable frontiersin.orgfrontiersin.org. By affecting the local mRNA structure, pseudouridine can regulate the stability and half-life of its mRNA substrates frontiersin.orgfrontiersin.org. This increased stability is partly attributed to pseudouridine's ability to enhance base stacking and provide greater rigidity to the RNA backbone wikipedia.orgnih.gov.

The incorporation of pseudouridine modifications in synthetic mRNA has been shown to improve its stability and enhance its translation ability . For example, the complete replacement of uridine with N1-methylpseudouridine (m1Ψ), a derivative of pseudouridine, has been found to reduce mRNA immunogenicity and enhance protein expression and mRNA stability more effectively than pseudouridine alone . The insertion of m1Ψ can also increase the abundance and size of polysomes attached to mRNA, suggesting that enhanced translation initiation and slower elongation may synergistically extend mRNA half-life .

Studies have also shown that pseudouridine can stabilize RNA in solution biorxiv.org. In experiments with model mRNAs, pseudouridine substitution for uridine led to increased half-lives biorxiv.org. This effect is particularly relevant for U-rich regions, which are often susceptible to degradation biorxiv.org. The impact of pseudouridylation on mRNA stability suggests that it can influence the interactions between mRNAs and the RNA degradation machinery umich.edu.

The following table illustrates the effect of pseudouridine on mRNA stability:

| Modification Type | Effect on mRNA Stability | Mechanism | Reference |

| Pseudouridine (Ψ) | Increases stability | Affects local mRNA structure, enhances base stacking, provides backbone rigidity. | frontiersin.orgnih.govfrontiersin.orgumich.edubiorxiv.org |

| N1-methylpseudouridine (m1Ψ) | Increases stability more than Ψ; reduces immunogenicity | Enhances polysome load, potentially through increased translation initiation and slower elongation. |

Pseudouridylation As an Epitranscriptomic Modulator

Dynamic Regulation of Pseudouridine Landscapes

The distribution of pseudouridine in RNA, known as the pseudouridine landscape, is not static but is dynamically regulated in response to changing cellular conditions. nih.govnih.govnih.gov This regulation is primarily achieved through the action of pseudouridine synthases (PUS), the enzymes responsible for converting uridine (B1682114) to pseudouridine. nih.govnih.gov

There are two main classes of PUS enzymes. The first class consists of stand-alone enzymes that directly recognize specific RNA sequences or structures. plos.org The second class is RNA-dependent, utilizing guide RNAs, such as box H/ACA small nucleolar RNAs (snoRNAs), to direct the modification to specific sites, primarily in ribosomal RNA (rRNA). plos.orgnih.gov In humans, there are 13 annotated PUS enzymes that fall into six families: TruA, TruB, TruD, RsuA, RluA, and PUS10. pnas.orgijeab.com

Recent advancements in high-throughput sequencing methods, such as Ψ-seq and CeU-Seq, have enabled the transcriptome-wide mapping of pseudouridine at single-nucleotide resolution. nih.govbohrium.com These studies have revealed that the pseudouridine landscape is widespread, with hundreds of sites identified in messenger RNA (mRNA) and non-coding RNAs (ncRNAs). nih.govbohrium.com Furthermore, the levels of pseudouridylation at many of these sites are dynamic and can change in response to various stimuli. nih.govbohrium.com For instance, the pseudouridylation of mRNA is known to be regulated by environmental cues and exhibits tissue-specific patterns. bohrium.comfu-berlin.de This dynamic nature suggests that pseudouridylation is a key mechanism for post-transcriptional gene regulation. fu-berlin.de

Stress-Induced Pseudouridylation and Cellular Adaptive Responses

Cells have developed intricate mechanisms to respond and adapt to various stress conditions. A growing body of evidence indicates that pseudouridylation plays a significant role in these adaptive responses. nih.gov Stress conditions, such as heat shock, nutrient deprivation, and oxidative stress, can induce changes in the expression of PUS proteins and alter the pseudouridine landscape in both yeast and human cells. nih.govfu-berlin.demdpi.com

For example, in yeast, heat shock induces Pus7-mediated pseudouridylation at numerous sites in mRNA, which is thought to enhance transcript stability. nih.gov Similarly, nutrient deprivation and rapamycin (B549165) treatment in yeast lead to the inducible pseudouridylation of specific sites in U2 small nuclear RNA (snRNA) and rRNA, respectively. nih.govmdpi.com These modifications can influence spliceosome function and reprogram gene expression to facilitate adaptation to starvation. mdpi.com

In the context of cancer, the MYC oncoprotein has been shown to upregulate the expression of PUS7. nih.govresearchgate.net This PUS7-mediated pseudouridylation is crucial for the growth and survival of cancer cells by promoting adaptive stress responses. nih.govresearchgate.net Specifically, PUS7 is required for the induction of ATF4, a key regulator of stress responses, and its downstream metabolic programs. nih.govresearchgate.netbiorxiv.org This is achieved, in part, through the pseudouridylation of MCTS1 mRNA, which enhances its translation and subsequently drives ATF4 expression. nih.govresearchgate.net Furthermore, a PUS7 consensus site in the 3' untranslated region of ATF4 mRNA is critical for its stress-induced expression. nih.govresearchgate.net These findings highlight a critical role for stress-induced pseudouridylation in metabolic reprogramming and cellular adaptation, particularly in the context of cancer development. nih.govresearchgate.netbiorxiv.org

Cross-talk and Interplay with Other RNA Modifications

The epitranscriptome is a complex landscape of various chemical modifications that can influence one another's deposition and function. tandfonline.com Pseudouridine is no exception, and there is emerging evidence of cross-talk and interplay between pseudouridylation and other RNA modifications, such as N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C). tandfonline.comthno.org

Studies have suggested that different types of RNA modifications can have similar roles in mRNA metabolism, raising the possibility of co-regulation, cooperation, or competition between them. tandfonline.com For example, both m6A and pseudouridine have been implicated in regulating mRNA stability and translation. nih.govtandfonline.com It has been proposed that the presence of pseudouridine in mRNA could potentially cooperate with, regulate, or be regulated by other modifications like RNA methylation. tandfonline.com

One study demonstrated that m6A modification and pseudouridylation can collaboratively weaken the binding of the RNA-binding protein hPUM2 to its target RNAs. thno.org This suggests a functional interplay where the presence of both modifications has a combined effect on RNA-protein interactions. Furthermore, the enzymes responsible for different modifications can influence each other. For instance, the m6A methyltransferase complex can affect the deposition of other marks, and vice versa, creating a complex regulatory network. thno.org Understanding this intricate cross-talk is essential for a complete picture of how the epitranscriptome regulates gene expression. nih.gov

Identification and Characterization of Pseudouridine Reader Proteins

For an RNA modification to exert its regulatory function, it often needs to be recognized by specific proteins known as "readers." oup.com These reader proteins bind to the modified RNA and mediate downstream effects, such as altering RNA stability, translation, or localization. While the "writer" enzymes (PUSs) that install pseudouridine are well-characterized, the identification of pseudouridine reader proteins has been a more recent endeavor. frontiersin.orgresearchgate.net

To date, only a few pseudouridine reader proteins have been identified. researchgate.netacs.org One of the first to be discovered was the yeast Prp5 RNA helicase, which interacts with pseudouridine residues in U2 snRNA to promote pre-mRNA splicing. oup.com More recently, unbiased quantitative proteomics methods have been employed to identify new candidate reader proteins. acs.org

One such study identified the cytoskeletal protein profilin-1 (PFN1) as a protein that binds directly and selectively to pseudouridine-containing RNA. acs.org This research discovered thousands of PFN1 binding sites in human cells, including a known site in the TPI1 mRNA that is pseudouridylated by the enzyme dyskerin (DKC1). acs.org Another identified reader is the yeast methionine aminoacyl tRNA synthetase (MetRS), which binds to pseudouridylated tRNA and mRNA to regulate translation. oup.com The Pumilio family of proteins (PUFs) has also been suggested as potential pseudouridine readers. ijeab.com The ongoing identification and characterization of these reader proteins are crucial for elucidating the precise molecular mechanisms by which pseudouridine modifications regulate cellular processes. researchgate.netacs.org

Advanced Methodologies for Pseudouridine Detection and Quantification

High-Throughput Sequencing Technologies

High-throughput sequencing has revolutionized the field of epitranscriptomics, allowing for the transcriptome-wide mapping of pseudouridine. These techniques generally rely on chemical derivatization or specific enzymatic reactions that leave a signature at the pseudouridine site, which can then be identified by next-generation sequencing.

A foundational approach for the transcriptome-wide mapping of pseudouridine involves the use of the chemical N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide p-tosylate (CMC). acs.orgnih.gov CMC selectively reacts with the N3 position of pseudouridine, as well as uridine (B1682114) and guanosine (B1672433). nih.gov However, under alkaline conditions, the adducts on uridine and guanosine are reversed, leaving a stable CMC adduct specifically on pseudouridine. nih.gov This bulky adduct effectively stalls reverse transcriptase one nucleotide 3' to the modified base during cDNA synthesis. frontiersin.orgresearchgate.net The resulting truncated cDNA fragments can be collected and sequenced, and the 5' ends of the sequencing reads map to the position immediately following the pseudouridine site. nih.gov

Several methods have been developed based on this principle, including Pseudo-seq, Ψ-seq, and PSI-seq. frontiersin.orgresearchgate.netillumina.comnih.gov While they share the core chemistry of CMC-induced reverse transcription termination, they differ in their specific library preparation protocols and bioinformatic analyses for identifying pseudouridylation sites. researchgate.netillumina.comnih.gov For instance, Pseudo-seq involves the circularization of cDNA before amplification, while PSI-seq employs a regression analysis to compare sequencing data from CMC-treated and untreated samples. researchgate.netillumina.com These methods have been instrumental in creating the first transcriptome-wide maps of pseudouridine in various organisms, including yeast and humans, and have revealed that pseudouridylation can be a regulated process that changes in response to cellular stress. frontiersin.orgresearchgate.net

Table 1: Comparison of CMC-Based Pseudouridine Sequencing Methods

| Method | Key Principle | Advantage | Limitation |

| Pseudo-seq | CMC-induced reverse transcription stop, followed by cDNA circularization and sequencing. nih.govillumina.com | Provides single-nucleotide resolution of pseudouridine sites. illumina.com | The circularization step may introduce bias; has shown lower sensitivity for some sites compared to newer methods. illumina.comnih.govbiorxiv.org |

| Ψ-seq | Relies on CMC to stall reverse transcriptase, with specific library preparation and analysis pipelines. frontiersin.orgresearchgate.net | Effective in identifying pseudouridine loci in highly abundant RNAs. frontiersin.org | Validation of identified sites can be challenging. frontiersin.org |

| PSI-seq | Utilizes CMC-dependent reverse transcription termination and a regression-based analysis to identify pseudouridine sites. researchgate.netillumina.com | Capable of mapping pseudouridine across the transcriptome with single-nucleotide resolution. researchgate.net | Shares the general limitations of CMC-based methods, such as potential for incomplete CMC reaction. nih.gov |

RNA bisulfite sequencing (RBS-Seq) offers a different chemical approach to detect pseudouridine. nih.gov This method was developed as a modification of the established technique for detecting 5-methylcytosine (B146107) (m5C). nih.govrsc.org In RBS-Seq, RNA is treated with sodium bisulfite. nih.gov This treatment leads to the deamination of unmodified cytosine to uridine. nih.gov Crucially, it was discovered that bisulfite also reacts with pseudouridine, forming a stable adduct. nih.govresearchgate.net This adduct does not cause a stop during reverse transcription but instead leads to a one- to two-base deletion in the resulting cDNA sequence at the pseudouridine site. nih.govresearchgate.net The mechanism involves the formation of a Ψ-monobisulfite adduct, which, upon heating, induces the opening of the ribose ring and a reorientation that causes the reverse transcriptase to skip the base. nih.gov

A significant advantage of RBS-Seq is its ability to simultaneously detect multiple RNA modifications. nih.gov In a single experiment, it can identify pseudouridine (via deletions), m5C (which is resistant to bisulfite-induced deamination), and N1-methyladenosine (m1A) (which causes mismatches during reverse transcription). nih.govnih.gov This multiplexing capability allows for the study of the co-occurrence and potential interplay of different RNA modifications. nih.gov

The advent of direct RNA sequencing using nanopore technology has provided a powerful, chemistry-free method for detecting RNA modifications, including pseudouridine. researchgate.netnanoporetech.com This technology involves passing a native RNA molecule through a protein nanopore embedded in a membrane. nanoporetech.com As the RNA strand moves through the pore, it disrupts an ionic current, and the nature of this disruption is characteristic of the specific k-mer sequence within the pore at that moment. researchgate.net

The presence of a modified base like pseudouridine within the k-mer alters the ionic current in a distinct and reproducible way compared to its unmodified counterpart, uridine. researchgate.net Furthermore, the presence of pseudouridine often leads to systematic basecalling errors, most notably a U-to-C mismatch in the sequencing output. nih.govelifesciences.orgbiorxiv.org Computational tools and machine learning models, such as NanoPsu, NanoPsiPy, and Dorado, have been developed to analyze these characteristic current signals and basecalling error patterns to identify pseudouridine sites with high accuracy. researchgate.netnih.govelifesciences.orgoup.com Recent updates in nanopore chemistry and basecalling algorithms have further improved the accuracy of pseudouridine detection, with some models achieving accuracy and F1-scores of 96–98%. elifesciences.org This approach allows for the detection of modifications on individual, full-length RNA molecules, providing information on the stoichiometry and co-occurrence of different modifications on the same transcript. researchgate.netoup.com

Table 2: Performance of Nanopore Technology for Pseudouridine Detection

| Technology/Tool | Principle | Reported Accuracy | Key Finding |

| Dorado (RNA004) | Improved basecaller for direct RNA sequencing, analyzing ionic current disruptions. elifesciences.org | 96-98% accuracy and F1-score for pseudouridine. elifesciences.org | Enables simultaneous detection of pseudouridine, N6-methyladenosine, 5-methylcytosine, and inosine. elifesciences.org |

| NanoPsiPy | Computational pipeline leveraging U-to-C basecalling errors in nanopore data. nih.gov | High-resolution quantification of pseudouridine levels. nih.gov | Identified thousands of PUS7-dependent pseudouridine sites in mRNA. nih.gov |

| Penguin | Machine learning models (SVM, Random Forest) analyzing raw nanopore signals. researchgate.net | Up to 93.38% accuracy in random split testing. researchgate.net | Outperforms previous predictors in independent validation tests. researchgate.net |

While early high-throughput methods were primarily qualitative, a new generation of techniques has emerged that can accurately quantify the fraction of RNA molecules modified with pseudouridine at a specific site (stoichiometry). These methods, including BIHIND, BID-seq, and PRAISE-seq, often leverage bisulfite chemistry. frontiersin.orgbiorxiv.orgspringernature.comnih.gov

BID-seq (Bisulfite-Induced Deletion sequencing) quantitatively maps pseudouridine at single-nucleotide resolution. springernature.comacs.org Similar to RBS-Seq, it uses bisulfite treatment to convert pseudouridine into a deletion signature during reverse transcription. springernature.com By comparing the frequency of deletions in treated samples to untreated controls, BID-seq can determine the stoichiometry of modification at thousands of sites, even with low amounts of input RNA. biorxiv.orgspringernature.com

PRAISE (Profiling of RNA pseudouridylation by deletion signature) also utilizes the bisulfite-induced deletion signature to quantitatively profile the pseudouridylation landscape. frontiersin.orgbiorxiv.org Both BID-seq and PRAISE have been shown to be highly reproducible and have significantly expanded the known catalog of pseudouridine sites in mRNA. frontiersin.orgbiorxiv.org However, a challenge for these methods is precisely mapping pseudouridine sites located within stretches of uridines, as the deletion signature can be ambiguous in such contexts. frontiersin.org

BIHIND (Bisulfite Incorporation Hindered ligation) is another quantitative method that relies on the bisulfite reaction with pseudouridine. nih.gov However, it uses a different detection principle. The formation of the pseudouridine-bisulfite adduct hinders either single-base elongation by a DNA polymerase or nick ligation by a ligase. nih.gov This hindrance can be quantified using quantitative PCR (BIHIND-qPCR) for specific sites or adapted for high-throughput sequencing (BIHIND-seq) without requiring reverse transcription. nih.gov This method has proven robust for detecting and quantifying pseudouridine dynamics in various RNA species with low sample input. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) provides a direct and highly accurate method for both detecting and quantifying RNA modifications.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of pseudouridine. acs.orgnih.govnih.govresearchgate.net This method involves the complete enzymatic hydrolysis of an RNA sample into its constituent nucleosides. The resulting mixture of nucleosides is then separated by liquid chromatography and analyzed by a mass spectrometer. nih.gov

Because pseudouridine is an isomer of uridine (they have the same mass), their separation by chromatography is essential before MS analysis. acs.orgnih.gov In the mass spectrometer, the nucleosides are ionized and fragmented. Pseudouridine and uridine produce different fragment ions, allowing for their unambiguous identification and quantification. nih.gov By using a technique called selected reaction monitoring (SRM), the mass spectrometer is set to detect specific fragmentation patterns unique to pseudouridine. acs.orgnih.gov This approach is highly sensitive and specific, enabling the precise quantification of the total amount of pseudouridine relative to other nucleosides in an RNA sample. nih.gov While this method provides a highly accurate global quantification, it does not, by itself, provide information about the location of the pseudouridine within the RNA sequence. nih.gov

Stable Isotope Labeling Coupled with Mass Spectrometry

Mass spectrometry (MS) has become a powerful tool for the analysis of RNA modifications. nih.govacs.org However, because pseudouridine is a "mass-silent" modification, conventional MS-based analyses require specialized strategies to distinguish it from uridine. acs.orgfrontiersin.org Stable isotope labeling has emerged as a robust approach to overcome this hurdle, enabling both the identification and quantification of pseudouridine in RNA sequences.

One innovative method involves the in vivo labeling of uridines with deuterium (B1214612). acs.orgnih.gov In this technique, cells deficient in the de novo uridine synthesis pathway are cultured in a medium containing uridine labeled with deuterium at positions 5 and 6 (uridine-5,6-D2). acs.orgnih.gov When a labeled uridine is converted to pseudouridine by a pseudouridine synthase, the deuterium atom at the C5 position is exchanged for a hydrogen atom from the solvent. acs.orgnih.govresearchgate.net This results in a -1 Dalton (Da) mass shift, which can be readily detected by mass spectrometry, allowing for the direct determination of pseudouridine sites within an RNA molecule. acs.orgnih.govresearchgate.net This method has been successfully used to identify all pseudouridines in human major nuclear and nucleolar RNAs, including previously unknown sites, at the femtomole level of RNA. acs.orgnih.govresearchgate.net

Another approach, termed SILNAS (stable isotope-labeled ribonucleic acid as an internal standard), has been used for the complete site-specific quantitative identification of all RNA modifications in ribosomes from both yeast and humans, where modification levels exceed approximately 5% stoichiometry. frontiersin.org A variation of this involves metabolic labeling with 5,6-D-uracil, which results in a +2 Da mass shift for both cytidine (B196190) and uridine residues. The subsequent conversion to pseudouridine leads to a -1 Da mass shift, distinguishing it from uridine. acs.org

These stable isotope labeling techniques, coupled with advanced mass spectrometry, provide a powerful platform for the comprehensive and quantitative analysis of pseudouridylation across the transcriptome.

Site-Specific Cleavage and Radiolabeling Techniques

Site-specific cleavage and radiolabeling techniques offer a quantitative approach to determine the level of pseudouridylation at a specific nucleotide position within an RNA molecule. nih.govnih.gov These methods are particularly valuable for validating findings from high-throughput sequencing and for detailed enzymatic studies.

A common strategy involves the use of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. nih.govresearchgate.netnih.gov A chimeric oligonucleotide, composed of 2'-O-methyl RNA and DNA, is designed to be complementary to the RNA sequence flanking the target uridine. nih.govresearchgate.net RNase H specifically cleaves the RNA at the 5' side of the ribonucleotide that is base-paired to the DNA portion of the chimera. researchgate.netnih.gov This generates a 3'-half RNA fragment with a 5'-terminal phosphate (B84403) at the position of interest. nih.gov

Following cleavage, the 3'-half fragment is isolated, dephosphorylated, and then re-phosphorylated using [γ-³²P]ATP and polynucleotide kinase, which radiolabels the 5'-terminal nucleotide. nih.govnih.gov The labeled RNA is then completely digested into individual nucleotides by nuclease P1. nih.govresearchgate.net The resulting radiolabeled nucleotides, corresponding to both uridine and pseudouridine, are then separated by thin-layer chromatography (TLC) and quantified. nih.govresearchgate.net This method has been successfully used to demonstrate that position U34 in mouse brain U2 snRNA is nearly 100% converted to pseudouridine. nih.gov

A variation of this method, known as SCARLET (Site-specific Cleavage And Radioactive-labeling followed by Ligation-assisted Extraction and Thin-layer chromatography), has been developed to locate pseudouridine in RNA without the need for initial purification of a specific RNA. tandfonline.com In SCARLET, after RNase H cleavage and ³²P labeling, the fragment is ligated to a DNA oligonucleotide to facilitate its extraction and subsequent analysis by TLC. tandfonline.com

While powerful for quantitative analysis of a single site, a limitation of these techniques is that they can generally only be used to analyze one site at a time. nih.gov

Complementary Biochemical and Molecular Methods

Alongside mass spectrometry and site-specific cleavage, a suite of other biochemical and molecular techniques are employed for the detection and analysis of pseudouridine. These methods, while sometimes semi-quantitative, provide valuable information and are often used in combination with other approaches.

Reverse Transcription-Based Primer Extension Assays

Primer extension assays are a widely used method for detecting pseudouridine, relying on the chemical modification of pseudouridine with N-cyclohexyl-N'-β-(4-methylmorpholinoethyl)carbodiimide p-tosylate (CMCT). nih.govnih.govnih.gov CMCT reacts with uridine, guanosine, and pseudouridine, but only the adduct formed with pseudouridine is stable under alkaline conditions. nih.govnih.gov This bulky CMCT adduct on the pseudouridine base acts as a block to reverse transcriptase during primer extension, causing the enzyme to terminate one nucleotide 3' to the modified base. nih.govnih.gov

The termination products are then analyzed, often by capillary electrophoresis or gel electrophoresis, to identify the sites of pseudouridylation. researchgate.netplos.org While this method is generally considered semi-quantitative, it is capable of detecting multiple pseudouridines within the same RNA molecule in a single reaction. nih.gov A more quantitative adaptation, known as CLAP (CMC-RT and Ligation assisted PCR analysis of Ψ modification), uses site-specific ligation and PCR to generate two distinct products corresponding to the modified and unmodified sites, which can then be visualized and quantified. frontiersin.org

Thin Layer Chromatography (TLC)

Thin-layer chromatography is a fundamental technique for the separation and identification of nucleosides, including pseudouridine. ijeab.comoup.com In this method, an RNA sample is first hydrolyzed into its constituent nucleosides using enzymes like nuclease P1. oup.comnih.gov The resulting mixture of nucleosides is then spotted onto a TLC plate, typically made of cellulose, and separated based on their differential migration in a solvent system. ijeab.comoup.com

For enhanced sensitivity, the nucleosides can be radiolabeled, often by using [α-³²P]UTP during in vitro transcription of the RNA or by 5'-end labeling with ³²P after enzymatic digestion. oup.com After separation, the positions of the nucleosides are visualized by autoradiography. nih.govoup.com By comparing the migration of the sample components to that of known standards for uridine and pseudouridine, the presence of pseudouridine can be confirmed. nih.gov Two-dimensional TLC (2D-TLC) can be employed for better resolution of the nucleosides. oup.comnih.gov While primarily a qualitative or semi-quantitative method, TLC is an integral part of more complex quantitative techniques like site-specific cleavage and radiolabeling assays. nih.govijeab.com

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological method that can be adapted for the detection and quantification of pseudouridine. This technique relies on the high specificity of monoclonal antibodies that can recognize and bind to pseudouridine. nih.gov

In a typical competitive ELISA for pseudouridine, a known amount of pseudouridine conjugated to a carrier protein is coated onto the wells of a microplate. ptglab.com The sample containing an unknown amount of pseudouridine is then added to the wells along with a specific anti-pseudouridine antibody. The free pseudouridine in the sample competes with the coated pseudouridine for binding to the antibody. After an incubation period, the unbound components are washed away, and a secondary antibody conjugated to an enzyme is added to detect the primary antibody bound to the plate. The amount of signal generated is inversely proportional to the concentration of pseudouridine in the sample.

ELISA has been successfully used to quantify urinary pseudouridine levels in cancer patients, with a sensitivity in the picomole range. nih.gov There are also commercially available ELISA kits designed to measure the levels of pseudouridine synthases, such as TRUB1 and PUS3, which are the enzymes responsible for creating pseudouridine in RNA. mybiosource.comassaygenie.comabbexa.com

Evolutionary Perspectives of Pseudouridylation

Phylogenetic Distribution and Conservation of Pseudouridine Synthases

Pseudouridine synthases are categorized into six distinct families based on sequence and structural similarities: TruA, TruB, RsuA, RluA, TruD, and Pus10. nih.govoup.com These families exhibit a broad phylogenetic distribution, although the presence and representation of each family can vary significantly between the domains of life. nih.gov Despite very low primary sequence identity across families, they share a common core domain structure and a highly conserved catalytic aspartate residue, suggesting a shared evolutionary ancestor and a conserved catalytic mechanism. nih.govnih.gov

The distribution of these synthase families highlights divergent evolutionary paths. For instance:

TruB family: Members of this family, responsible for the highly conserved Ψ55 modification in tRNA, are found in all three domains of life. oup.com In bacteria, the enzyme is known as TruB, while in eukaryotes, it is called Pus4. oup.com

Pus10 family: This family is found in Archaea and Eukarya but is absent in Bacteria. nih.gov In archaea, Pus10 modifies positions 54 and 55 of tRNA. nih.gov Many eukaryotes possess orthologs of both the archaeal Pus10 and the bacterial TruB, indicating a potential functional redundancy that may drive evolutionary divergence through gene loss or the acquisition of new functions (neofunctionalization). nih.govsiu.edu

TruD family: This family has homologs spanning all three phylogenetic domains, indicating its ancient origins. nih.gov

RNA-guided machinery: In addition to these stand-alone enzymes, Archaea and Eukarya possess a more complex mechanism for pseudouridylation involving box H/ACA ribonucleoproteins (RNPs). oup.comresearchgate.net This machinery consists of a guide RNA and four core proteins (Cbf5, Nop10, Gar1, and L7Ae in archaea) that direct the modification of specific sites, primarily in ribosomal RNA (rRNA) and small nuclear RNAs (snRNAs). oup.comoup.com The evolution of this guided mechanism allowed for a great expansion in the number of pseudouridylated sites in eukaryotes.

| PUS Family | Primary Substrate(s) | Distribution in Bacteria | Distribution in Archaea | Distribution in Eukarya |

|---|---|---|---|---|

| TruA | tRNA | Present | Present | Present |

| TruB | tRNA (Ψ55) | Present | Present (Cbf5) | Present (Pus4) |

| RsuA | rRNA (Small Subunit) | Present | Absent | Absent |

| RluA | rRNA (Large Subunit), tRNA | Present | Present | Present |

| TruD | tRNA | Present | Present | Present |

| Pus10 | tRNA | Absent | Present | Present |

| H/ACA RNP (Cbf5) | rRNA, snRNA, tRNA | Absent | Present | Present |

Evolutionary Conservation and Divergence of Pseudouridylation Sites in RNA

The specific locations of pseudouridine within RNA molecules show varying degrees of evolutionary conservation, reflecting their functional importance. nih.gov These sites are not random; they are often clustered in functionally significant regions of RNA, such as the anticodon loop of tRNA or the peptidyl transferase center of the ribosome. researchgate.net

Highly Conserved Sites: Some pseudouridylation sites are nearly universally conserved across all life, underscoring their fundamental role in RNA structure and function. The most prominent example is Ψ55 in the T-loop of tRNA, which is crucial for stabilizing the tertiary structure of the molecule. oup.com In rRNA, a few sites are considered "universal," being conserved from bacteria to humans, and are located in functionally critical regions like the A, P, and E sites for tRNA binding. oup.comresearchgate.net

Domain- or Lineage-Specific Conservation: Many pseudouridylation sites are conserved only within a specific domain or lineage. For example, analysis of human rRNA reveals that out of 106 identified pseudouridine sites, 30 are broadly conserved across eukaryotes, while 72 are specific to humans. researchgate.netresearchgate.net This suggests that as organisms increased in complexity, new pseudouridylation sites evolved to fine-tune ribosomal function and gene expression.

Divergence and Species-Specific Sites: There is also significant divergence in pseudouridylation patterns, even between closely related species. The archaeon Sulfolobus islandicus, for instance, has a pattern of rRNA pseudouridylation that differs considerably from other analyzed archaea, highlighting lineage-specific evolutionary trajectories. oup.com Similarly, the pseudouridylation of messenger RNA (mRNA) has been found to be conserved between yeast species like Saccharomyces cerevisiae and Schizosaccharomyces pombe, which diverged hundreds of millions of years ago, suggesting that this modification provides an evolutionary advantage. nih.gov

| RNA Site | RNA Type | Level of Conservation | Functional Significance |

|---|---|---|---|

| Position 55 | tRNA | Universal (Bacteria, Archaea, Eukarya) | Stabilizes the L-shaped tertiary structure of tRNA. |

| Positions 38/39 | tRNA (Anticodon Stem-Loop) | Widespread | Influences codon recognition and reading frame maintenance. |

| Universal rRNA sites (4 total) | rRNA | Universal (Bacteria to Humans) | Located in functionally essential regions like the catalytic center. |

| Eukaryote-conserved sites (30 total) | rRNA | Eukarya | Contribute to the regulation of ribosomal function in translation. |

| U2-Ψ35, U2-Ψ42, U2-Ψ44 | U2 snRNA | Eukarya | Essential for spliceosome assembly and pre-mRNA splicing efficiency. nih.gov |

Adaptive Evolution of Pseudouridylation Machinery in Different Organisms

The pseudouridylation machinery has not remained static; it has evolved to allow organisms to adapt to new environments and cellular demands. This adaptive evolution is evident in the diversification of synthase enzymes and the emergence of dynamic, regulated pseudouridylation.

One key aspect of this evolution is the response to cellular stress. In yeast and human cells, certain pseudouridylation events are induced by conditions such as nutrient deprivation, heat shock, or oxidative stress. nih.govnih.gov For example, in the yeast Saccharomyces cerevisiae, pseudouridines are induced at positions 56 and 93 of the U2 snRNA in response to heat stress and nutrient limitation, respectively. nih.gov This stress-induced modification alters the snRNA's structure and its interaction with other spliceosomal components, suggesting a mechanism for regulating splicing efficiency and fidelity under adverse conditions. nih.gov This ability to dynamically remodel RNA function through inducible pseudouridylation represents a powerful adaptive strategy.

The expansion and diversification of PUS families in eukaryotes also reflect adaptive evolution. The presence of multiple PUS enzymes with overlapping specificities may have provided the raw material for neofunctionalization, where one copy of a duplicated gene evolves a new function. An example is the human Pus10 enzyme, which, in addition to its potential role in tRNA modification, has been implicated in apoptosis, a function distinct from its ancestral catalytic activity. nih.gov

Furthermore, the evolution of the H/ACA RNP-guided mechanism in archaea and eukaryotes allowed for a rapid expansion of the "pseudouridinome." This system is more flexible than relying solely on stand-alone enzymes, as a single protein complex can be retargeted to numerous sites by simply evolving a new guide RNA. This adaptability likely facilitated the fine-tuning of ribosome and spliceosome function required for the greater complexity of eukaryotic cells. Recent research in archaea has even identified atypical H/ACA RNAs that can guide modification, revealing unexpected structural and functional versatility in this ancient machinery. oup.comcas.cn

Pseudouridine in Health and Pathological States

Pseudouridylation in Cancer Pathogenesis and Progression

Mechanisms Linking Pseudouridylation to Tumorigenesis and Metastasis

Aberrant pseudouridylation has been frequently associated with the initiation, progression, and poor prognosis of various cancers. The dysregulation of pseudouridylation machinery is intricately linked to tumorigenesis researchgate.netfrontiersin.org. Pseudouridylation can enhance RNA stability and rigidity, thereby affecting RNA splicing, processing, and translation, all of which are critical in cancer biology aacrjournals.orgnih.gov.

Pseudouridine Synthase 7 (PUS7) PUS7 is significantly upregulated in glioblastoma (GBM), an aggressive brain cancer, and is essential for the tumorigenesis of glioblastoma stem cells (GSCs) aacrjournals.orgfrontiersin.org. High expression of PUS7 correlates with a poorer prognosis in GBM patients aacrjournals.org. The mechanism involves PUS7-mediated tRNA pseudouridylation, which is crucial for the codon-specific translational control of GSC regulators aacrjournals.org. In colorectal cancer (CRC), PUS7 promotes cell proliferation by stabilizing Sirtuin 1 (SIRT1) and activating the Wnt/β-catenin pathway nih.govuniprot.org. Furthermore, the MYC family of oncoproteins transcriptionally activates a PUS7-dependent messenger RNA (mRNA) pseudouridylation program. This program sustains cancer cell proliferation and tumorigenesis by enhancing ATF4-mediated metabolic reprogramming and adaptive responses to cellular stress induced by increased cell proliferation and biomass production aacrjournals.org. Specifically, PUS7 induces the pseudouridylation of MCTS1 mRNA, which enhances its translation, subsequently driving stress-induced ATF4 protein expression aacrjournals.org.

Dyskerin (DKC1) DKC1, a core component of the box H/ACA ribonucleoprotein (RNP) complex responsible for RNA-guided pseudouridylation, is implicated in cancer progression. It plays a vital role in the pseudouridylation of ribosomal RNAs (rRNAs), which is necessary for their proper processing, and in stabilizing the telomerase RNA component, essential for telomerase activity bmbreports.org. Elevated DKC1 expression has been observed to correlate with advanced TNM (primary tumor, local lymph node, distant metastasis) stage, lymph node metastasis, and poor prognosis in CRC patients nih.gov. DKC1 can also promote angiogenesis and metastasis in CRC by directly activating HIF-1α transcription nih.gov. Mutations in DKC1 are known to cause dyskeratosis congenita, a disorder associated with an increased risk of myelodysplastic syndromes (MDS), leukemia, and head and neck malignancies aacrjournals.org.

Pseudouridine Synthase 1 (PUS1) Elevated PUS1 expression has been identified in prostate cancer tissues, correlating with higher clinical grade and a worse prognosis ijbs.com. Studies have shown that PUS1 knockdown significantly inhibits in vivo and in vitro metastasis in prostate cancer without significantly altering global RNA pseudouridylation levels, suggesting a potential non-enzymatic mechanism ijbs.com. In hepatocellular carcinoma (HCC), PUS1 knockdown reduced the expression of MYC and mTOR, indicating its involvement in these signaling pathways frontiersin.org.

Nucleolar Protein 10 (NOP10) In non-small cell lung cancer (NSCLC), increased pseudouridylation mediated by specific H/ACA box snoRNAs and NOP10 protein has been identified. Conversely, the loss of NOP10 leads to reduced levels of H/ACA box snoRNAs and rRNA pseudouridylation, which in turn impairs lung cancer cell migration and invasion nih.gov.

Impact on Translational Fidelity and Splicing Pseudouridylation of rRNA can alter translational fidelity by modulating interactions between ribosomes, transfer RNA (tRNA), and mRNA nih.gov. Furthermore, pseudouridylation of mRNA codons can impair their accurate recognition and translation, thereby disturbing the fidelity of protein synthesis nih.gov. Pseudouridine modifications in precursor mRNAs (pre-mRNAs) can also influence splicing through three primary mechanisms: altering pre-mRNA–small nuclear RNA (snRNA) interactions, regulating pre-mRNA–protein interactions, or affecting the pre-mRNA secondary structure nih.gov.

Summary of Pseudouridylation in Tumorigenesis and Metastasis

| Pseudouridine Synthase/Component | Associated Cancer(s) | Mechanism/Effect | Key Findings |

| PUS7 | Glioblastoma, Colorectal Cancer | Upregulation promotes tumorigenesis and proliferation; regulates codon-specific translation; activates Wnt/β-catenin pathway; enhances ATF4-mediated stress responses. | Upregulated in GBM, poor prognosis marker; required for GSC tumorigenesis; stabilizes SIRT1; induces MCTS1 pseudouridylation aacrjournals.orgnih.govaacrjournals.orgfrontiersin.orguniprot.org. |

| DKC1 | Colorectal Cancer, MDS, Leukemia, Head and Neck Malignancies | Involved in rRNA pseudouridylation and telomerase RNA stabilization; promotes angiogenesis and metastasis. | Elevated expression correlates with advanced stage and poor prognosis in CRC; activates HIF-1α transcription; mutations cause dyskeratosis congenita nih.govbmbreports.orgaacrjournals.org. |

| PUS1 | Prostate Cancer, Hepatocellular Carcinoma | Elevated expression correlates with worse prognosis; promotes metastasis (potentially non-enzymatic); affects MYC and mTOR expression. | Elevated in prostate cancer, linked to poor prognosis; knockdown inhibits metastasis; reduced MYC/mTOR expression upon knockdown in HCC frontiersin.orgijbs.com. |

| NOP10 | Non-Small Cell Lung Cancer | Loss impairs lung cancer migration and invasion by reducing rRNA pseudouridylation. | Loss leads to reduced H/ACA box snoRNAs and rRNA pseudouridylation nih.gov. |

Pseudouridylation in Neurological Disorders

Pseudouridylation imbalances are implicated in various neurological disorders researchgate.net. The dysregulation of pseudouridine synthase (PUS) enzymes is associated with neuronal impairment biorxiv.org. Pseudouridine is known to strengthen RNA structures and contribute to RNA function, providing valuable insights into the intricate molecular mechanisms underlying nervous system diseases nih.gov. PUS1, PUS3, PUS7, PUS10, and dyskerin (DKC1) are closely associated with a range of nervous system disorders, including neurodevelopmental disorders, nervous system tumors, mitochondrial myopathy, lactic acidosis and sideroblastic anemia (MLASA) syndrome, peripheral nervous system disorders, and type II myotonic dystrophy nih.govtandfonline.com.

Association with Neurodevelopmental Deficiencies

Deficiencies in the machinery modulating RNA modifications, including pseudouridylation, have been implicated in a spectrum of brain disorders such as microcephaly, intellectual disability, seizures, and psychiatric disorders frontiersin.org.

Pseudouridine Synthase 3 (PUS3) Dysfunction of PUS3, which is responsible for pseudouridylation at positions 38 and 39 in tRNAs, is known to cause neurodevelopmental problems and intellectual disabilities portlandpress.commdpi.com. Individuals with homozygous truncating mutations in PUS3 exhibit significantly reduced levels of pseudouridylation in their tRNAs, leading to severe neurodevelopmental conditions such as global developmental delays, epilepsy, hypotonia, and microcephaly mdpi.com. A homozygous PUS3 frameshift mutation can result in an even more severe phenotype tandfonline.com.

Pseudouridine Synthase 7 (PUS7) Similar to PUS3, dysfunction of PUS7 is known to cause neurodevelopmental problems and intellectual disabilities portlandpress.com. Mutations in the PUS7 gene have been linked to specific neurodevelopmental challenges, including language developmental delays and aggressive behaviors mdpi.com. PUS7 deficiency in human patients leads to a profound neurodevelopmental phenotype by dysregulating protein translation uniprot.orgnih.gov. Research suggests that PUS7 is essential for proper neuronal development and function researchgate.net.

Dyskerin (DKC1) A missense mutation in DKC1 can lead to altered nucleotide sequences, resulting in a lack of dyskerin activity, which causes ribosomal RNA (rRNA) pseudouridylation deficiency and decreased telomerase activity, ultimately leading to dyskeratosis congenita tandfonline.com. Neurodevelopmental disorders caused by DKC1 mutations can manifest during embryonic development, presenting with symptoms such as intrauterine growth retardation, cerebellar hypoplasia, hydrocephalus, and brain atrophy tandfonline.com.

Other Associations Dysregulation of UHRF1 has been implicated in various neurodevelopmental disorders biorxiv.org. EIF4EBP2, a protein that regulates translation initiation, also plays a role in synaptic plasticity and memory formation, and its dysregulation is associated with neurodevelopmental disorders like autism spectrum disorders biorxiv.org.

Summary of Pseudouridylation in Neurodevelopmental Deficiencies

| Pseudouridine Synthase/Component | Associated Disorder(s) | Mechanism/Effect | Key Findings |

| PUS3 | Neurodevelopmental problems, intellectual disabilities, global developmental delays, epilepsy, hypotonia, microcephaly | Dysfunction leads to reduced tRNA pseudouridylation at positions 38 and 39. | Mutations cause severe neurodevelopmental conditions; homozygous frameshift mutation leads to more severe phenotype tandfonline.comportlandpress.commdpi.com. |

| PUS7 | Neurodevelopmental problems, intellectual disabilities, language developmental delays, aggressive behaviors | Deficiency dysregulates protein translation, essential for neuronal development and function. | Mutations linked to specific developmental challenges; profound neurodevelopmental phenotype in humans researchgate.netuniprot.orgportlandpress.commdpi.comnih.gov. |

| DKC1 | Dyskeratosis congenita, intrauterine growth retardation, cerebellar hypoplasia, hydrocephalus, brain atrophy | Missense mutations cause rRNA pseudouridylation deficiency and decreased telomerase activity. | Neurodevelopmental disorders identifiable during embryonic development researchgate.nettandfonline.com. |

Implications in Neurodegenerative Diseases (e.g., Parkinson's Disease)

RNA modifications play a crucial role in neurodegenerative disorders frontiersin.org. An increased level of oxidized pseudouridine has been associated with neurodegenerative diseases, including Alzheimer's and Parkinson's diseases nih.gov.

Parkinson's Disease (PD) In Parkinson's disease, pseudouridine may indirectly influence the expression of genes associated with dopamine (B1211576) transporter (DAT) endocytosis by enhancing mRNA stability and translation efficiency thno.org. If pseudouridine modification occurs on the mRNA of genes involved in DAT endocytosis (e.g., those encoding cytoskeletal proteins or key regulators in the endocytic pathway), it has the potential to upregulate the expression of these proteins, thereby enhancing the process of DAT endocytosis thno.org. Dysregulation of the nucleolus, a site of rRNA pseudouridylation, can cause cellular stress associated with neurodegenerative diseases, including PD dergipark.org.tr. Small nucleolar RNAs (snoRNAs), particularly H/ACA box snoRNAs which are responsible for pseudouridylation, have been found to be deregulated in patients with Parkinson's disease dergipark.org.tr.

Pseudouridylation in Host-Pathogen Interactions

Pseudouridylation plays a significant role in the complex interactions between hosts and pathogens, particularly in antiviral responses frontiersin.org. Alterations in pseudouridylation patterns have been observed in patients with viral infections, such as COVID-19, affecting gene expression and cellular function sciety.org. In pathogenic bacteria, pseudouridine can readily shift between syn/anti conformations mdpi.com. Modifications in tRNA, including pseudouridylation, are known to improve decoding capacity, decrease codon sensitivity, and dictate codon choice, which can impact bacterial host adaptation and virulence mdpi.com.

Modulation of Viral Replication and Latency (e.g., HIV)

Pseudouridylation is a key factor in modulating viral life cycles, particularly in the context of human immunodeficiency virus type 1 (HIV-1).

HIV-1 The pseudouridylation of 7SK small nuclear RNA (snRNA) is critical for modulating HIV-1 transcription and escape from latency embopress.orgescholarship.orgembopress.org. Most cellular 7SK snRNA is pseudouridylated at position U250 by the predominant cellular pseudouridine synthase machinery, the DKC1–box H/ACA RNP embopress.org. This pseudouridylation of 7SK RNA promotes the formation of the 7SK snRNP, which sequesters the general transcription elongation factor P-TEFb into a catalytically inactive form embopress.orgescholarship.org. This sequestration suppresses HIV-1 transcription and prevents the virus from escaping latency embopress.orgescholarship.orgembopress.org. Conversely, impairment of 7SK pseudouridylation, for instance, through DKC1 knockdown, facilitates the reversal of HIV-1 latency by releasing P-TEFb from the RNP embopress.orgescholarship.org. Furthermore, HIV reverse transcription is highly dependent on pseudouridine modifications on host tRNA, as these modifications help stabilize the complex formed between tRNA and viral RNA, which is crucial for the initiation of reverse transcription frontiersin.org.

Role in Antiviral Defense Mechanisms

The host's RNA pseudouridylation machinery plays a responsive role in antiviral immunity. An elevation in the abundance of host pseudouridine has been observed following viral infections, suggesting a combination of host antiviral response and viral actions frontiersin.org. This increase in pseudouridylation may regulate antiviral gene expression by influencing RNA splicing and mRNA stability frontiersin.org. Moreover, the stoichiometric regulation of pseudouridine can be induced by the interferon (IFN) pathway, a critical component of the innate immune response frontiersin.org.